Cuprous acetate can act as a catalyst in specific organic reactions, particularly those involving the coupling of terminal alkynes. The Eglinton reaction, for instance, utilizes cuprous acetate to couple two terminal alkynes (RC≡CH) to form a 1,3-diyne (RC≡C-C≡CR) []. This reaction proceeds through the formation of copper(I) acetylide intermediates, which are then oxidized by the cuprous acetate, generating the desired diyne product. Additionally, cuprous acetate finds use in the synthesis of ynamines (terminal alkynes with amine groups) through a related reaction involving copper acetylides [].
Cuprous acetate serves as a valuable precursor for the synthesis of various functional materials, including:
Recent studies have explored the potential antimicrobial properties of cuprous acetate against various bacteria and fungi []. While the exact mechanisms of action remain under investigation, these findings suggest potential applications for cuprous acetate in developing novel antimicrobial agents.
Beyond the mentioned areas, cuprous acetate holds promise in other research fields, including:
Copper(I) acetate, also known as cuprous acetate, is an organic copper salt derived from acetic acid, with the chemical formula . Under standard conditions, it appears as colorless, odorless crystals. This compound is notable for its ability to undergo oxidation in air, converting to copper(II) acetate, and for its interactions with water, leading to the formation of copper(I) hydroxide and acetic acid through hydrolysis .
Cuprous acetate exhibits fungicidal activity by disrupting various cellular processes in fungi. The exact mechanism is not fully understood, but it is believed to involve the interaction of Cu+ ions with essential thiol groups in fungal enzymes, leading to enzyme inhibition and ultimately cell death [].
These reactions highlight its role as both a reactant and a catalyst in various organic transformations .
Several methods exist for synthesizing copper(I) acetate:
These methods provide flexibility in producing the compound based on available materials and desired purity levels.
Copper(I) acetate serves multiple purposes in various fields:
Studies on the interactions of copper(I) acetate with other compounds have shown that it can form adducts with various organic substances. These interactions can influence the reactivity and stability of the compounds involved. Research continues to explore how these interactions can be harnessed for specific applications in catalysis and material science .
Copper(I) acetate shares similarities with other metal acetates but possesses unique characteristics that set it apart. Below is a comparison table highlighting these similarities:
Compound | Chemical Formula | Unique Features |
---|---|---|
Copper(II) Acetate | Higher oxidation state; more stable in air | |
Silver Acetate | Used in organic synthesis; antimicrobial properties | |
Lead(II) Acetate | Toxicity concerns; used in industrial applications | |
Zinc Acetate | Nutritional supplement; less reactive than copper |
Copper(I) acetate is unique due to its lower oxidation state, which allows it to act as a reducing agent and participate in diverse catalytic processes that other metal acetates may not effectively catalyze .
Copper(I) acetate, also known as cuprous acetate, is an organic copper salt of acetic acid with the chemical formula CH₃COOCu or C₂H₃CuO₂ [1] [2]. The compound consists of one copper atom in the +1 oxidation state (Cu⁺) bonded to an acetate anion (CH₃COO⁻) [4]. The molecular weight of copper(I) acetate is 122.59 g/mol, as calculated from the atomic masses of its constituent elements [8] [25].
The elemental composition of copper(I) acetate can be broken down as follows:
Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Mass Percentage (%) |
---|---|---|---|---|
Copper | Cu | 63.546 | 1 | 51.836 |
Carbon | C | 12.0107 | 2 | 19.595 |
Hydrogen | H | 1.00794 | 3 | 2.467 |
Oxygen | O | 15.9994 | 2 | 26.102 |
Table 1: Elemental composition of copper(I) acetate [25]
The linear formula is often written as CuCO₂CH₃, which emphasizes the connection between the copper ion and the acetate group [2] [8]. The monoisotopic mass of copper(I) acetate is 121.942902, which represents the exact mass of the most abundant isotope combination [4] [8].
The crystal structure of copper(I) acetate reveals a distinctive polymeric arrangement that contributes significantly to its physical and chemical properties [6]. X-ray crystallography studies have shown that copper(I) acetate forms a polymeric planar chain structure in the solid state [6]. This unique structural arrangement consists of copper atoms linked together in a continuous chain through bridging acetate groups [6] [10].
The polymeric chains in copper(I) acetate are planar, meaning that the copper atoms and the coordinating oxygen atoms from the acetate groups lie approximately in the same plane [6]. This planar configuration is maintained throughout the extended structure, creating a two-dimensional network of interconnected copper and acetate units [10] [15].
The polymeric nature of copper(I) acetate is crucial for understanding its physical properties and reactivity patterns [6]. The extended chain structure provides stability to the compound while also influencing its solubility characteristics and thermal behavior [13] [15].
In the crystal structure of copper(I) acetate, each copper atom exists in a distorted square-planar coordination environment [6] [20]. The coordination sphere around each copper atom consists of three oxygen atoms from acetate groups and another copper atom [6]. This arrangement creates a unique coordination geometry that differs from the typical tetrahedral coordination often observed for copper(I) compounds [6] [20].
The copper-oxygen bond lengths in copper(I) acetate vary depending on their position within the polymeric structure [6] [10]. The Cu-O bond distances typically range from 1.9 to 2.1 Å, which is consistent with copper-oxygen coordination bonds in similar compounds [10] [20]. These variations in bond lengths reflect the distortion in the square-planar geometry around the copper centers [6] [20].
The coordination environment of copper in copper(I) acetate plays a significant role in determining its reactivity and stability [11] [20]. The distorted square-planar geometry influences the electronic properties of the copper centers and affects their ability to participate in various chemical reactions [10] [11].
One of the most intriguing aspects of copper(I) acetate's structure is the presence of direct copper-copper interactions within the polymeric chains [6] [16]. X-ray crystallography has revealed that adjacent copper atoms in the polymeric structure are positioned at a distance of approximately 2.544(4) Å from each other [6]. This distance is significantly shorter than the sum of the van der Waals radii for copper atoms, suggesting the presence of direct metal-metal interactions [6] [15].
The nature of the copper-copper interaction in copper(I) acetate has been a subject of considerable research interest [12] [16]. While some studies suggest the presence of a direct copper-copper bond, others propose that the interaction occurs through a super-exchange mechanism via the bridging acetate groups [12] [16]. The precise mechanism remains under investigation, but the close proximity of the copper atoms undoubtedly contributes to the unique properties of this compound [12] [16].
Electronic structure calculations have provided further insights into the copper-copper interactions in copper(I) acetate [16] [17]. These studies indicate that the Cu 3d orbitals are strongly involved in the bonding with the acetate groups, and there is evidence for electronic communication between adjacent copper centers through the bridging ligands [16] [17]. The metal-metal interactions in copper(I) acetate contribute to its thermal stability and influence its electronic properties [13] [16].
Under standard conditions, copper(I) acetate appears as a colorless, odorless crystalline solid [1]. However, commercial samples of copper(I) acetate often exhibit varying colors ranging from white to pale green, yellow, or brown, depending on purity levels and exposure to environmental conditions [2] [5] [8]. The color variations are primarily attributed to partial oxidation of copper(I) to copper(II) upon exposure to air, as copper(I) acetate readily oxidizes to copper(II) acetate in the presence of oxygen [1] [5].
The physical form of copper(I) acetate is typically described as a powder or crystalline chunks [5] [22]. High-purity samples (95% or greater) generally appear as white to slightly yellow powder, while lower purity samples or those that have undergone partial oxidation may display greenish or brownish hues [5] [8] [22].
Regarding organoleptic properties, copper(I) acetate is described as odorless in its pure form [1]. However, upon decomposition or reaction with moisture, it may develop a slight acetic acid odor due to the hydrolysis reaction that produces acetic acid [1] [5].
Copper(I) acetate exhibits moderate thermal stability with a melting point of approximately 250°C, at which point it also begins to decompose [2] [5] [22]. The thermal decomposition of copper(I) acetate is an important characteristic that influences its applications and handling requirements [5] [13].
When heated strongly, copper(I) acetate undergoes decomposition rather than a clean melting process [5] [13]. The decomposition pathway involves the breakdown of the acetate groups and the reduction of copper, potentially leading to the formation of metallic copper, carbon dioxide, and other volatile organic compounds [5] [13].
Thermal analysis studies have shown that the stability of copper(I) acetate is influenced by environmental conditions, particularly the presence of moisture and oxygen [13] [22]. Under inert atmosphere conditions, copper(I) acetate demonstrates greater thermal stability compared to when it is heated in air [5] [13]. Research has indicated that copper(I) acetate solutions can remain stable at temperatures up to 350°C under high-pressure conditions with a low geothermal gradient of less than 19°C/km [13].
The thermal stability of copper(I) acetate is also affected by its polymeric structure, with the metal-metal interactions contributing to its overall thermal behavior [13] [16]. The decomposition of copper(I) acetate is an endothermic process, reflecting the energy required to break the coordination bonds and disrupt the polymeric structure [13].
The solubility characteristics of copper(I) acetate are complex and highly dependent on the nature of the solvent [5] [14]. One of the most notable aspects of copper(I) acetate's solubility behavior is its reaction with water rather than simple dissolution [5] [14]. When exposed to water, copper(I) acetate undergoes hydrolysis, forming copper(I) hydroxide (CuOH) and acetic acid according to the reaction:
CuCH₃COO + H₂O → CuOH + CH₃COOH [1] [5]
This hydrolysis reaction explains why copper(I) acetate is often described as "reacting with water" rather than being soluble or insoluble in water [5] [8]. The rapid hydrolysis in water leads to the formation of yellow copper(I) oxide (Cu₂O) as a secondary product [5].
In contrast to its reactivity with water, copper(I) acetate shows good solubility in polar organic solvents [14]. The compound demonstrates appreciable solubility in solvents such as acetonitrile, dimethylformamide (DMF), and certain alcohols [14]. The solubility in organic solvents is influenced by the ability of these solvents to coordinate with the copper centers and stabilize the resulting complexes [14].
The solubility profile of copper(I) acetate is also temperature-dependent, with solubility generally increasing with temperature in compatible solvents [14]. This temperature dependence is an important consideration for applications involving solutions of copper(I) acetate [13] [14].
The electronic structure of copper(I) acetate is characterized by the d¹⁰ configuration of the copper(I) ion, which contributes to its distinctive bonding properties and reactivity patterns [16] [17]. In copper(I) acetate, the copper atom has a formal oxidation state of +1, with a completely filled d-orbital shell (3d¹⁰) [16] [17]. This electronic configuration influences the coordination preferences and bonding interactions of the copper centers within the polymeric structure [16] [17].
The bonding in copper(I) acetate involves significant interactions between the copper d orbitals and the oxygen p orbitals from the acetate groups [16] [17]. Computational studies have shown that the Cu 3d orbitals, particularly the 3dx²-y² orbitals, are strongly involved in bonding with the acetate groups [17] [21]. These interactions contribute to the stability of the coordination environment around each copper atom [16] [17].
The electronic structure calculations reveal that there is no obvious direct overlap between the Cu 3d orbitals of adjacent copper atoms in the polymeric chain [17] [18]. Instead, the electronic communication between copper centers occurs primarily through a super-exchange mechanism via the bridging acetate groups [16] [18]. This super-exchange pathway involves the delocalization of electron density through the π-system of the acetate ligands, creating an extended electronic network throughout the polymeric structure [16] [18].
The bonding in copper(I) acetate also exhibits some covalent character, particularly in the copper-oxygen bonds [17] [21]. The covalent nature of these bonds contributes to the overall stability of the compound and influences its reactivity patterns [17] [21]. The electronic structure of copper(I) acetate plays a crucial role in determining its physical properties, including its thermal stability and solubility characteristics [16] [17].
Irritant